REACTION_CXSMILES
|
[Br:1][C:2]1[CH2:3][CH2:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([O:12][CH3:13])=[CH:7][C:6]=2[CH3:14].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>O1CCOCC1>[Br:1][C:2]1[CH:11]=[C:10]2[C:5](=[CH:4][CH:3]=1)[C:6]([CH3:14])=[CH:7][C:8]([O:12][CH3:13])=[CH:9]2
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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BrC=1CCC2=C(C=C(C=C2C1)OC)C
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Name
|
|
Quantity
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7.9 g
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Type
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reactant
|
Smiles
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C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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CUSTOM
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Details
|
the crude product was purified by chromatography (silica gel:hexane:ethyl acetate/20:1)
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Name
|
|
Type
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product
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Smiles
|
BrC=1C=C2C=C(C=C(C2=CC1)C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |